4,5-Dimethylthiazole-2-sulfonyl chloride

Description

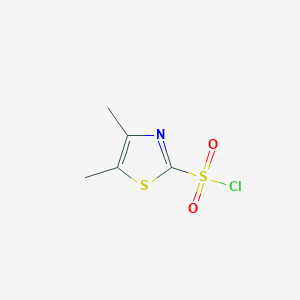

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYFKWWIISMRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethylthiazole 2 Sulfonyl Chloride

Direct Sulfonylation Approaches to 4,5-Dimethylthiazole-2-sulfonyl chloride

Direct methods focus on the introduction of the -SO₂Cl group onto the 4,5-dimethylthiazole (B1345194) core. These methods are often efficient but can be challenged by issues of regioselectivity.

Direct chlorosulfonation is a classical method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution typically employs chlorosulfonic acid (ClSO₃H), often in the presence of a chlorinating agent like thionyl chloride (SOCl₂).

For the synthesis of this compound, the precursor would be 4,5-dimethylthiazole. The reaction involves the treatment of the thiazole (B1198619) with an excess of chlorosulfonic acid. The electrophile in this reaction is effectively SO₂Cl⁺. However, the regioselectivity of electrophilic substitution on the thiazole ring is a critical consideration. The thiazole ring is generally electron-rich, but the positions have different reactivities. The C5 position is typically the most susceptible to electrophilic attack. pharmaguideline.com Direct sulfonation at the C2 position is less common and can be challenging to achieve with high selectivity without directing groups or specific activation strategies. The reaction would likely yield a mixture of isomers, with the 5-sulfonyl chloride potentially being a significant byproduct.

A general procedure, adapted from methods for other aromatic compounds, would involve the slow addition of 4,5-dimethylthiazole to an excess of cold chlorosulfonic acid, followed by gentle heating to complete the reaction. nih.gov Subsequent treatment with thionyl chloride can improve the yield of the sulfonyl chloride over the sulfonic acid.

Table 1: Plausible Conditions for Direct Chlorosulfonation

| Precursor | Reagents | Typical Conditions | Key Challenges |

|---|---|---|---|

| 4,5-Dimethylthiazole | 1. Chlorosulfonic acid (ClSO₃H) 2. Thionyl chloride (SOCl₂) (optional) | Slow addition to cold (0-5 °C) ClSO₃H, followed by stirring at room temperature or gentle heating (e.g., 40-60 °C). | Poor regioselectivity; potential for sulfonation at the C5 position. pharmaguideline.com |

A more regioselective and widely used method for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol (mercaptan) or disulfide. For this route, the required precursor is 4,5-Dimethylthiazole-2-thiol. This starting material is commercially available and can be synthesized by reacting 3-chloro-2-butanone (B129570) with ammonium (B1175870) dithiocarbamate.

The oxidative chlorination process typically involves treating the thiol with a chlorinating agent in an aqueous acidic medium. A common and effective method uses chlorine gas (Cl₂) bubbled through a suspension of the thiol in an aqueous acid, such as hydrochloric acid. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is further oxidized to the sulfonyl chloride.

Table 2: Reagents for Oxidative Chlorination of 4,5-Dimethylthiazole-2-thiol

| Precursor | Reagents | General Reaction |

|---|---|---|

| 4,5-Dimethylthiazole-2-thiol | Chlorine (Cl₂), Water (H₂O), Hydrochloric acid (HCl) | R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl |

The procedure involves suspending 4,5-Dimethylthiazole-2-thiol in cold aqueous acid and bubbling chlorine gas through the mixture while maintaining a low temperature to control the exothermic reaction. The product, being insoluble in the aqueous medium, often precipitates and can be isolated by filtration. This method is generally high-yielding and avoids the regioselectivity issues of direct chlorosulfonation.

Another direct route involves the conversion of a pre-formed sulfonic acid, in this case, 4,5-Dimethylthiazole-2-sulfonic acid, into the corresponding sulfonyl chloride. This transformation can be achieved using various chlorinating agents.

The synthesis of the 4,5-Dimethylthiazole-2-sulfonic acid precursor can be accomplished by the oxidation of 4,5-Dimethylthiazole-2-thiol using a strong oxidizing agent like hydrogen peroxide or potassium permanganate.

Once the sulfonic acid is obtained, it can be converted to the sulfonyl chloride using reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂) often with a catalytic amount of N,N-dimethylformamide (DMF), or cyanuric chloride. The reaction with thionyl chloride is common, where the sulfonic acid is heated with an excess of SOCl₂, and the resulting sulfonyl chloride is isolated after removal of the volatile byproducts (SO₂ and HCl) and excess reagent.

Table 3: Chlorinating Agents for Sulfonic Acid Conversion

| Precursor | Reagent | Typical Conditions |

|---|---|---|

| 4,5-Dimethylthiazole-2-sulfonic acid | Thionyl chloride (SOCl₂) / cat. DMF | Reflux in excess SOCl₂ |

| Phosphorus pentachloride (PCl₅) | Heating with stoichiometric PCl₅ | |

| Cyanuric chloride / KCL | Solvent-free grinding at room temperature |

Indirect Synthetic Pathways to this compound

Indirect methods involve the synthesis of a stable precursor containing the 4,5-dimethylthiazole-2-sulfonyl group, which is then converted to the more reactive sulfonyl chloride. These multi-step routes can be advantageous when direct methods are problematic or when a stable, storable precursor is desired.

A modern and mild method for generating sulfonyl chlorides involves the activation of primary sulfonamides. researchgate.netiaea.orgorganic-chemistry.org The precursor for this route is 4,5-Dimethylthiazole-2-sulfonamide (B3274898). This sulfonamide can be readily prepared from the corresponding sulfonyl chloride (if available) by reaction with ammonia, or potentially through other routes such as the C-H sulfonylation of thiazole N-oxides followed by amination. elsevierpure.com

The conversion of the sulfonamide to the sulfonyl chloride is achieved by activating the poorly nucleophilic -NH₂ group with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). researchgate.netiaea.org The pyrylium salt reacts with the sulfonamide to form a sulfonylpyridinium salt, which is a highly reactive intermediate. This intermediate then undergoes nucleophilic substitution by the chloride ion to yield the desired sulfonyl chloride and release 2,4,6-triphenylpyridine (B1295210) as a byproduct.

This method is notable for its mild reaction conditions and high functional group tolerance, making it suitable for complex molecules.

Table 4: Conditions for Pyrylium Salt-Mediated Sulfonamide Conversion

| Precursor | Reagents | Solvent | Temperature | Yield (Analogous Systems) |

|---|---|---|---|---|

| 4,5-Dimethylthiazole-2-sulfonamide | Pyry-BF₄ (2.0 equiv), MgCl₂ (2.5 equiv) | tBuOH | 60 °C | Generally >80% iaea.org |

Sulfonyl hydrazides can serve as stable, solid precursors that can be converted to sulfonyl chlorides upon demand. The required intermediate, 4,5-Dimethylthiazole-2-sulfonyl hydrazide, would be synthesized by reacting this compound with hydrazine (B178648) hydrate. While this seems circular, it provides a method for regenerating the reactive sulfonyl chloride from a more stable, storable solid.

A facile and efficient method for converting sulfonyl hydrazides to sulfonyl chlorides involves their reaction with N-Chlorosuccinimide (NCS) in an aprotic solvent like acetonitrile (B52724). pharmaguideline.com The reaction is typically rapid and proceeds at room temperature. The proposed mechanism involves the generation of a sulfonyl radical from the hydrazide under oxidative conditions, which then couples with a chlorine radical generated from NCS to afford the final product. pharmaguideline.com

Table 5: Conditions for Conversion of Sulfonyl Hydrazide to Sulfonyl Chloride

| Precursor | Reagent | Solvent | Conditions | Yield (Analogous Systems) |

|---|---|---|---|---|

| 4,5-Dimethylthiazole-2-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) (2.0 equiv) | Acetonitrile (CH₃CN) | Room temperature, 2 h | Up to 95% pharmaguideline.com |

This method offers a mild and practical alternative for accessing sulfonyl chlorides from stable precursors without the use of harsh or corrosive reagents.

Optimization of Reaction Conditions for High Purity and Yield

The successful synthesis of this compound with high purity and in excellent yields is contingent upon the careful control of several reaction parameters. The optimization of these conditions is crucial for both laboratory-scale synthesis and industrial production.

Solvent Effects on Synthetic Efficiency

Formic acid has been identified as an advantageous solvent for the chlorine gas oxidation of aryl sulfides to their corresponding sulfonyl chlorides, leading to consistently higher yields and simpler product isolation compared to solvents like methylene (B1212753) chloride. researchgate.net For the oxidative chlorination of thiols, a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been shown to be effective, suggesting that aqueous co-solvent systems could be beneficial. organic-chemistry.org The use of commercial-grade formic acid has also been highlighted for its process advantages in the chloroxidation of aryl sulfides. researchgate.net

The following table summarizes the potential impact of different solvent systems on the synthesis of sulfonyl chlorides, which can be extrapolated to the synthesis of this compound.

| Solvent System | Potential Advantages | Potential Disadvantages |

| Formic Acid | High yield, easy product isolation. researchgate.net | Corrosive nature. |

| Methylene Chloride | Good solubility for many organic substrates. | Environmental concerns, potential for side reactions. researchgate.net |

| Acetonitrile/Water | Can facilitate reactions with water-soluble reagents. researchgate.net | Product isolation may require extraction. |

| 1,4-Dioxane | Aprotic, can be suitable for moisture-sensitive reactions. researchgate.net | Potential for peroxide formation. |

Temperature and Pressure Control in Industrial-Scale Syntheses

Scaling up the synthesis of this compound for industrial production introduces challenges related to heat and mass transfer. Precise control of temperature and pressure is paramount to ensure safety, maintain product quality, and achieve high yields.

Chlorosulfonation reactions are often highly exothermic. mdpi.com In a batch process, the gradual addition of reagents at a controlled temperature is crucial to prevent thermal runaway. For the chlorosulfonation of acetanilide, for instance, the reaction temperature is maintained at approximately 15°C during the addition of the substrate to chlorosulfonic acid, followed by heating to 60°C to complete the reaction. orgsyn.org

Continuous flow chemistry offers significant advantages for industrial-scale production by providing superior control over reaction parameters. mdpi.com In a continuous stirred-tank reactor (CSTR) system, real-time monitoring and automation can maintain consistent temperature and pressure, leading to improved process reliability and spacetime yield. mdpi.com The use of flow reactors has been demonstrated for the synthesis of sulfonyl chlorides from thiols and disulfides, highlighting the benefits of this technology for large-scale manufacturing. nih.gov

The table below outlines key considerations for temperature and pressure control in the industrial synthesis of sulfonyl chlorides.

| Parameter | Importance in Industrial Synthesis | Typical Control Strategies |

| Temperature | Controls reaction rate, minimizes side reactions, ensures safety (prevents thermal runaway). mdpi.com | Jacketed reactors with heating/cooling fluids, gradual reagent addition, use of continuous flow reactors. mdpi.comorgsyn.org |

| Pressure | Important for reactions involving gaseous reagents or byproducts. | Use of closed reactor systems, pressure relief valves, monitoring with pressure gauges. |

Catalyst Systems for Enhanced Reaction Performance

The use of catalysts can significantly enhance the efficiency of sulfonyl chloride synthesis by increasing the reaction rate and allowing for milder reaction conditions. While specific catalysts for the direct synthesis of this compound are not explicitly documented, related transformations provide insights into potential catalytic systems.

For the three-component synthesis of 4-sulfonyl-1,2,3-triazoles, aerobic copper(II) chloride has been used as a catalyst for the oxidative sulfonylation step. mdpi.com This suggests that copper-based catalysts could be effective in the oxidation of sulfur-containing precursors to sulfonyl chlorides. The synthesis of thiazole derivatives has also been shown to be catalyzed by various systems depending on the specific reaction. researchgate.netnih.govmdpi.com

The table below presents potential catalyst systems that could be investigated for the synthesis of this compound based on analogous reactions.

| Catalyst System | Potential Application in Synthesis | Advantages |

| Copper(II) chloride | Catalyzing the oxidative sulfonylation of a suitable precursor. mdpi.com | Readily available, can operate under aerobic conditions. mdpi.com |

| Zirconium tetrachloride | In combination with hydrogen peroxide for the oxidative conversion of thiols. organic-chemistry.org | Efficient for direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org |

| Lewis Acids | May facilitate chlorosulfonation reactions. | Can activate substrates towards electrophilic attack. |

Reactivity and Reaction Mechanisms Involving 4,5 Dimethylthiazole 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution-type mechanism, where the chloride ion acts as a good leaving group.

Formation of Sulfonamides from Amine Nucleophiles

The reaction of 4,5-dimethylthiazole-2-sulfonyl chloride with primary or secondary amines is a standard method for the synthesis of the corresponding N-substituted 4,5-dimethylthiazole-2-sulfonamides. This reaction is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base such as pyridine (B92270) or triethylamine (B128534), to yield the stable sulfonamide. The reaction is generally efficient and proceeds under mild conditions.

General Reaction Scheme:

While specific examples with varied amine nucleophiles for this particular sulfonyl chloride are not extensively documented in readily available literature, the reaction is a robust and predictable transformation for the synthesis of diverse sulfonamide derivatives.

Formation of Sulfonates from Alcohol and Phenol (B47542) Nucleophiles

In a similar fashion to the reaction with amines, this compound can react with alcohols and phenols to form sulfonate esters. These reactions are also typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

The oxygen atom of the hydroxyl group in the alcohol or phenol acts as the nucleophile, attacking the sulfonyl sulfur. The subsequent loss of the chloride leaving group results in the formation of the sulfonate ester. The reactivity of the hydroxyl group can be influenced by steric hindrance and the electronic nature of the alcohol or phenol.

General Reaction Scheme:

This reaction provides a pathway to a variety of sulfonate esters, which can be useful as intermediates in further organic transformations, as the sulfonate group is a good leaving group in its own right.

Reaction with Hydrazine (B178648) Derivatives for Sulfonyl Hydrazides

The reaction of this compound with hydrazine or its derivatives leads to the formation of 4,5-dimethylthiazole-2-sulfonyl hydrazides. These compounds are valuable intermediates in organic synthesis, particularly in the construction of various heterocyclic systems.

The mechanism is analogous to that of sulfonamide formation, with the nitrogen atom of the hydrazine acting as the nucleophile. The reaction typically proceeds readily due to the high nucleophilicity of hydrazine.

General Reaction Scheme:

Electrophilic Reactions of the Thiazole (B1198619) Ring System

The 4,5-dimethylthiazole (B1345194) ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. However, the reactivity of the ring is significantly influenced by the substituents present.

Substitution Patterns and Regioselectivity on the 4,5-Dimethylthiazole Core

The thiazole ring itself is generally considered to be electron-rich. However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the 2-position deactivates the ring towards electrophilic attack. The two methyl groups at the 4- and 5-positions are electron-donating and would typically activate the ring, but their effect is likely overshadowed by the deactivating effect of the sulfonyl chloride group.

Theoretical studies on the electrophilic substitution of thiazole itself suggest that the C5 position is the most favorable site for attack. In the case of this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic substitution, if it were to occur under forcing conditions, would likely be directed to the C4-methyl group or potentially the C5-methyl group, leading to substitution on the methyl group rather than the ring itself. However, the strong deactivation by the sulfonyl chloride group makes direct electrophilic substitution on the thiazole ring challenging.

Ring-Opening and Rearrangement Pathways Initiated by Sulfonyl Chloride Functionality

The thiazole ring is generally stable, but under certain conditions, ring-opening and rearrangement reactions can occur. The presence of the sulfonyl chloride group at the 2-position could potentially influence such pathways. For instance, in the presence of strong nucleophiles or under harsh reaction conditions, cleavage of the thiazole ring could be initiated. However, specific studies detailing such ring-opening or rearrangement pathways for this compound are not readily found in the literature. It is plausible that under certain reductive conditions, the sulfonyl group could be removed, leading to a more reactive thiazole ring that might be susceptible to rearrangement.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the highly electrophilic nature of the sulfur atom, which is bonded to two oxygen atoms, a chlorine atom, and the electron-deficient thiazole ring. This section delves into the mechanistic details of its key reactions, exploring the transition states, the role of catalysts, and the influence of the compound's inherent structural features on reaction outcomes.

Transition State Analysis in this compound Reactions

Reactions of this compound with nucleophiles, such as amines, alcohols, and water, are generally understood to proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. Computational and experimental studies on analogous arenesulfonyl and heteroaromatic sulfonyl chlorides suggest that these transformations typically follow a concerted, Sɴ2-like pathway. nih.govnih.govnih.gov

In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient transition state. This transition state is characterized by a trigonal bipyramidal (TBP) geometry around the sulfur atom. nih.govmdpi.com The incoming nucleophile and the leaving group (chloride ion) occupy the apical positions, while the two oxygen atoms and the thiazole ring lie in the equatorial plane.

Key Features of the Transition State:

Geometry: The sulfur atom transiently adopts a pentacoordinate, TBP-like structure.

Bonding: The process involves the simultaneous formation of the new bond with the nucleophile and the breaking of the sulfur-chlorine bond.

Stereochemistry: For chiral sulfonyl chlorides, this mechanism results in an inversion of configuration at the sulfur center, analogous to the Walden inversion seen in Sɴ2 reactions at carbon centers. nih.gov

Density Functional Theory (DFT) calculations performed on similar arenesulfonyl chlorides have substantiated that the reaction proceeds via a single, well-defined transition state rather than a multi-step pathway involving a stable intermediate. nih.govnih.gov For this compound, the thiazole ring's electronic properties and the steric bulk of the methyl groups are expected to influence the energy and precise geometry of this transition state. The electron-withdrawing nature of the thiazole ring stabilizes the electron-rich transition state, while the methyl groups may introduce steric strain that could be either relieved or exacerbated upon its formation.

The table below summarizes typical activation parameters for the hydrolysis of various substituted benzenesulfonyl chlorides, which provide insight into the energetic landscape of the transition state for these types of reactions.

| Substituent (X) in X-C₆H₄SO₂Cl | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|

| p-OCH₃ | 65.3 | -92 | rsc.org |

| p-CH₃ | 67.8 | -84 | rsc.org |

| H | 67.4 | -88 | rsc.org |

| p-F | 64.9 | -92 | rsc.org |

| m-NO₂ | 68.2 | -75 | rsc.org |

| p-NO₂ | 69.5 | -67 | rsc.org |

Data adapted from kinetic studies on the hydrolysis of aromatic sulfonyl chlorides. rsc.org

Role of Catalysis in Enhancing Reactivity and Selectivity

The reactions of this compound can be significantly accelerated through catalysis. Given that its primary reactions involve nucleophilic attack, base catalysis is the most common and effective strategy employed to enhance reactivity.

General Base Catalysis: In reactions with nucleophiles that possess acidic protons, such as primary/secondary amines or alcohols, a non-nucleophilic base is often used as a catalyst. acs.orgcbijournal.com Common bases for this purpose include pyridine, triethylamine (TEA), or even an excess of the amine reactant itself. cbijournal.comnih.govlibretexts.org

The mechanism of general base catalysis involves the deprotonation of the nucleophile in a pre-equilibrium step, thereby increasing its nucleophilicity and accelerating its attack on the sulfonyl sulfur.

Step 1 (Activation of Nucleophile): R₂NH + Base ⇌ R₂N⁻ + [Base-H]⁺

Step 2 (Nucleophilic Attack): The highly nucleophilic amide anion (R₂N⁻) then rapidly attacks the sulfonyl chloride.

Step 3 (Product Formation): The reaction yields the sulfonamide and regenerates the protonated base.

This catalytic approach is crucial for reactions involving weakly nucleophilic amines, such as anilines, where the uncatalyzed reaction is often slow. cbijournal.com

Lewis Acid Catalysis: While less common for reactions of sulfonyl chlorides, Lewis acids can also serve as catalysts. A Lewis acid can coordinate to one of the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by even weak nucleophiles. acs.org

The choice of catalyst can also influence selectivity. In molecules with multiple nucleophilic sites, a carefully selected catalyst can promote reaction at the desired site by differentiating between the steric and electronic environments of the competing nucleophiles.

Influence of Steric and Electronic Effects on Reaction Kinetics

The rate of nucleophilic substitution on this compound is profoundly influenced by the steric and electronic properties inherent to its structure.

Electronic Effects: The thiazole ring is a π-deficient, electron-withdrawing heteroaromatic system. This property is a result of the electronegativity of the nitrogen and sulfur atoms within the ring. nih.gov This inductive and mesomeric electron withdrawal significantly enhances the electrophilicity of the sulfonyl sulfur atom, making it more reactive towards nucleophiles compared to an analogous alkanesulfonyl chloride. fiveable.me

Kinetic studies on substituted arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring accelerate the rate of nucleophilic substitution. nih.govrsc.org These studies often yield a positive Hammett ρ (rho) value, indicating that the reaction is favored by a decrease in electron density at the reaction center in the transition state. For instance, the hydrolysis of benzenesulfonyl chlorides has a ρ-value of +1.564, confirming that electron-withdrawing groups like nitro-groups increase the reaction rate. rsc.org By analogy, the inherent electron-deficient nature of the thiazole ring in this compound is a key factor driving its reactivity.

Steric Effects: The two methyl groups at the C4 and C5 positions of the thiazole ring introduce steric bulk in the vicinity of the sulfonyl group. This steric hindrance can impede the approach of a nucleophile, potentially slowing down the reaction rate, especially with bulky nucleophiles.

However, a counterintuitive phenomenon known as "steric acceleration" has been observed in some ortho-substituted arenesulfonyl chlorides. nih.govnih.gov In these cases, steric congestion in the ground state of the sulfonyl chloride is relieved upon moving to the more open trigonal bipyramidal transition state, leading to an unexpected increase in reaction rate. nih.gov It is plausible that the methyl groups on the 4,5-dimethylthiazole ring could induce a similar effect. The relief of ground-state strain—arising from steric repulsion between the methyl groups and the sulfonyl group—in the transition state could contribute to an accelerated reaction rate. DFT calculations on ortho-alkyl substituted arenesulfonyl chlorides have shown that this acceleration is due to a sterically congested ground state structure. nih.gov

The net effect on reaction kinetics will therefore be a balance between the steric hindrance to the approaching nucleophile and the potential for steric acceleration due to the relief of ground-state strain.

The following table presents a conceptual summary of these effects on reaction kinetics.

| Structural Feature | Effect Type | Influence on Sulfur Atom (S) | Predicted Impact on Reaction Rate |

|---|---|---|---|

| Thiazole Ring (N and S heteroatoms) | Electronic (Electron-withdrawing) | Increases electrophilicity (δ+) | Acceleration |

| 4,5-Dimethyl Groups | Steric (Hindrance) | Hinders nucleophilic approach | Deceleration |

| 4,5-Dimethyl Groups | Steric (Ground-state strain) | May be relieved in transition state | Potential for Acceleration |

Derivatization Strategies Utilizing 4,5 Dimethylthiazole 2 Sulfonyl Chloride

Construction of Novel Heterocyclic Systems

The construction of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science, often relying on versatile building blocks to generate molecular diversity. Sulfonyl chlorides, in general, are highly reactive electrophiles that readily engage in reactions with nucleophiles, making them valuable for forging new chemical bonds and assembling complex molecular architectures. The thiazole (B1198619) moiety, with its unique electronic properties and prevalence in bioactive molecules, is a desirable component in such systems.

Integration of 4,5-Dimethylthiazole-2-sulfonyl moiety into Polycyclic Frameworks

The integration of smaller heterocyclic units into larger, polycyclic frameworks is a common strategy for developing novel therapeutic agents and functional materials. This approach can impart desirable physicochemical properties and create unique three-dimensional structures that can interact with biological targets.

However, a detailed search of scientific databases and chemical literature did not yield specific examples of the 4,5-Dimethylthiazole-2-sulfonyl moiety being integrated into polycyclic frameworks. While the synthesis of polycyclic systems is a well-established field, the application of 4,5-Dimethylthiazole-2-sulfonyl chloride in this specific context has not been documented in the available literature.

Functionalization of Complex Molecular Architectures

The ability to modify complex molecules, particularly in the later stages of a synthetic sequence, is of paramount importance in modern drug discovery and chemical biology. This approach, known as late-stage functionalization, allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships.

Late-Stage Functionalization of Bioactive Scaffolds with this compound

Late-stage functionalization (LSF) with sulfonyl chlorides can be a powerful tool for introducing a sulfonyl or sulfonamide moiety into a bioactive scaffold. nih.gov This modification can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

A comprehensive search for studies employing this compound for the late-stage functionalization of bioactive scaffolds did not yield any specific examples. While the principles of LSF are well-documented, the application of this particular reagent in this capacity has not been reported. The thiazole scaffold itself is a common feature in many bioactive molecules, but its introduction via a sulfonyl chloride linkage at a late stage, specifically using the 4,5-dimethyl variant, remains an unexplored area in the available scientific literature. mdpi.comrsc.org

Creation of Multifunctional Derivatives for Advanced Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The creation of multifunctional derivatives, which may include a reactive group, a reporter tag (such as a fluorophore), and a recognition element, is a sophisticated area of chemical biology. Sulfonyl chlorides can serve as reactive handles to attach such functionalities to a molecule of interest.

No specific instances of this compound being used to create multifunctional derivatives for advanced chemical probes were found in the literature. The development of chemical probes often utilizes highly specific and well-characterized reagents, and it appears that this compound has not yet been adopted for this purpose in published research. rsc.org

Library Synthesis and Combinatorial Approaches

Combinatorial chemistry and library synthesis are high-throughput methods for generating large numbers of compounds for screening. The reliable and predictable reactivity of sulfonyl chlorides makes them suitable reagents for parallel synthesis. nih.govmdpi.com By reacting a sulfonyl chloride with a diverse set of amines or alcohols, a library of sulfonamides or sulfonate esters can be rapidly assembled.

There is no specific mention in the scientific literature of this compound being utilized in library synthesis or combinatorial chemistry approaches. While the solid-phase synthesis of thiazole derivatives is a known strategy, the use of this particular sulfonyl chloride as a building block for generating chemical libraries has not been documented. nih.gov

High-Throughput Derivatization for Structure-Reactivity Studies

High-throughput synthesis is a crucial tool in modern drug discovery, enabling the rapid generation of a multitude of compounds for biological screening. This approach is particularly well-suited for structure-activity relationship (SAR) studies, where systematic modifications to a core scaffold are made to understand their impact on biological activity. The reactivity of this compound with various nucleophiles, primarily amines, makes it an ideal candidate for such high-throughput derivatization efforts.

The parallel synthesis of a library of 4,5-dimethylthiazole-2-sulfonamides can be efficiently achieved by reacting the sulfonyl chloride with a diverse panel of primary and secondary amines. This reaction is typically carried out in a multi-well plate format, allowing for the simultaneous synthesis of numerous derivatives. The general reaction scheme involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

To facilitate high-throughput synthesis and purification, solid-phase synthesis techniques can be employed. nih.gov In this approach, the amine starting material is attached to a solid support, such as a resin. The reaction with this compound is then performed, followed by washing to remove excess reagents and byproducts. Finally, the desired sulfonamide derivative is cleaved from the solid support. This methodology allows for the efficient production of a library of compounds with high purity.

The resulting library of sulfonamides can then be screened against a biological target of interest to identify initial hits. The data obtained from these screens are instrumental in building a structure-activity relationship profile. By analyzing the activity of derivatives with varying amine substituents, researchers can identify key structural features that contribute to biological efficacy. For instance, the introduction of different functional groups (e.g., aromatic rings, aliphatic chains, heterocyclic moieties) via the amine component can probe the steric and electronic requirements of the target's binding pocket.

While specific high-throughput screening data for libraries derived from this compound is not extensively published, the principles of SAR can be illustrated with data from related sulfonamide libraries. For example, a study on novel sulfonamide derivatives for anticancer activity demonstrated that variations in the amine substituent significantly impacted their cytotoxic effects on different cancer cell lines. nih.gov

Table 1: Illustrative Structure-Reactivity Data for a Hypothetical Sulfonamide Library

| Derivative | Amine Substituent (R) | Biological Activity (IC₅₀, µM) |

| 1 | Aniline | 15.2 |

| 2 | 4-Fluoroaniline | 8.5 |

| 3 | Benzylamine | 22.1 |

| 4 | Piperidine | > 50 |

| 5 | Morpholine | 35.8 |

This table is for illustrative purposes and does not represent actual experimental data for 4,5-Dimethylthiazole-2-sulfonamides.

Design of Diverse Chemical Libraries Based on this compound Scaffolding

The design of chemical libraries for drug discovery aims to maximize chemical diversity to explore a broad range of biological targets. The this compound scaffold provides a robust foundation for the construction of such libraries. The key to generating a diverse library lies in the careful selection of the building blocks that are reacted with the core scaffold.

A common strategy for library design is to utilize a diverse set of commercially available or readily synthesizable amines. These amines can be selected based on various physicochemical properties, such as size, shape, lipophilicity, and the presence of hydrogen bond donors and acceptors. By incorporating a wide range of these properties into the library, the resulting sulfonamide derivatives will cover a larger area of chemical space, increasing the probability of identifying a compound with the desired biological activity.

Combinatorial chemistry is a powerful approach for the systematic and rapid synthesis of large chemical libraries. nih.gov In the context of this compound, a combinatorial library can be generated by reacting the sulfonyl chloride with a collection of different amines in a parallel fashion. This can be achieved using automated synthesis platforms, which can handle the dispensing of reagents, reaction monitoring, and purification steps.

The design of a focused library, on the other hand, involves the selection of building blocks that are biased towards a particular biological target or family of targets. For example, if the goal is to develop inhibitors of a specific enzyme, the amine building blocks could be chosen to mimic the structure of the enzyme's natural substrate or known inhibitors. This approach increases the likelihood of finding potent and selective compounds.

The 4,5-dimethylthiazole (B1345194) moiety itself is found in a number of biologically active compounds, suggesting its potential as a privileged scaffold in drug design. researchgate.net By combining this scaffold with a diverse array of amine building blocks, it is possible to generate novel chemical entities with a wide range of pharmacological properties.

Table 2: Representative Amine Building Blocks for a Diverse Chemical Library

| Amine Building Block | Chemical Structure | Key Features |

| 3-Aminopyridine | Heterocyclic, Hydrogen bond acceptor | |

| Cyclohexylamine | Aliphatic, Non-planar | |

| 4-(Trifluoromethyl)aniline | Aromatic, Electron-withdrawing group | |

| 2-Amino-1,3,4-thiadiazole | Heterocyclic, Multiple heteroatoms | |

| (S)-(-)-1-Phenylethylamine | Chiral, Aromatic, Aliphatic |

This table provides examples of amine building blocks that could be used to generate a diverse library of 4,5-Dimethylthiazole-2-sulfonamides.

Advanced Spectroscopic and Analytical Characterization Methodologies of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of 4,5-Dimethylthiazole-2-sulfonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Proton NMR (¹H NMR) for Elucidating Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy is the initial and most fundamental step in the structural analysis of 4,5-dimethylthiazole-2-sulfonamide (B3274898) derivatives. It provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

For a typical N-substituted 4,5-dimethylthiazole-2-sulfonamide, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the core heterocyclic structure and the appended substituent.

Thiazole (B1198619) Methyl Protons: Two distinct singlet signals are expected for the two methyl groups attached to the thiazole ring at positions C4 and C5. Their chemical shifts would typically appear in the aromatic methyl region, generally between δ 2.0 and 2.5 ppm.

Sulfonamide N-H Proton: For secondary sulfonamides (SO₂NHR), the proton on the nitrogen atom typically appears as a broad or sharp singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, often appearing downfield. In analogous sulfonamide structures, this N-H proton signal can be observed anywhere from δ 9.0 to 12.5 ppm, and its identity can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). ekb.eg

Substituent Protons: The signals corresponding to the protons of the substituent attached to the sulfonamide nitrogen will depend on the nature of that group. For instance, an N-alkyl substituent would show aliphatic signals whose multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) would reveal the connectivity of adjacent, non-equivalent protons.

Illustrative ¹H NMR Data for an N-Aryl-4,5-dimethylthiazole-2-sulfonamide Derivative

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C4) | ~2.35 | Singlet (s) | N/A |

| CH₃ (at C5) | ~2.45 | Singlet (s) | N/A |

| Aromatic CH (ortho) | ~7.80 | Doublet (d) | ~8.0 |

| Aromatic CH (meta) | ~7.50 | Triplet (t) | ~8.0 |

| Aromatic CH (para) | ~7.60 | Triplet (t) | ~8.0 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

For derivatives of this compound, the ¹³C NMR spectrum would display key signals confirming the integrity of the heterocyclic core.

Thiazole Ring Carbons: The three carbons of the thiazole ring (C2, C4, and C5) are expected to resonate in the aromatic/heteroaromatic region. C2, being attached to both a sulfur and a nitrogen atom as well as the sulfonyl group, would likely be the most downfield. C4 and C5, being attached to methyl groups, would appear at distinct chemical shifts.

Methyl Carbons: The two methyl carbons would produce signals in the aliphatic region, typically between δ 10 and 20 ppm.

Substituent Carbons: The signals for the carbons of the N-substituent would appear in their characteristic regions (e.g., aromatic, aliphatic).

Illustrative ¹³C NMR Data for an N-Aryl-4,5-dimethylthiazole-2-sulfonamide Derivative

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C4) | ~12.0 |

| CH₃ (at C5) | ~14.5 |

| Aromatic C (ipso, attached to N) | ~138.0 |

| Aromatic CH | ~125.0 - 135.0 |

| C4-Thiazole | ~148.0 |

| C5-Thiazole | ~155.0 |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Structural Assignments

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is used to definitively assign the signals for each CH, CH₂, and CH₃ group. For example, it would link the proton signals of the thiazole's methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is vital for connecting different fragments of the molecule. Key correlations for a 4,5-dimethylthiazole-2-sulfonamide derivative would include:

Correlations from the methyl protons to the C4 and C5 carbons, confirming their position on the thiazole ring.

Correlations from the sulfonamide N-H proton to the C2 carbon of the thiazole ring, confirming the point of attachment of the sulfonyl group.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is primarily used to trace out the spin systems within the N-substituent, for example, to map the connectivity of protons in an alkyl chain or a substituted aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the molecule's stereochemistry and preferred conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. For any newly synthesized derivative of this compound, HR-MS is the definitive method for confirming its elemental composition, distinguishing it from other potential isomers or byproducts. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Fragmentation Studies

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like sulfonamides, as it typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. nih.govnih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For thiazole-sulfonamide derivatives, characteristic fragmentation pathways often include: nih.gov

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides involves the neutral loss of SO₂ (64 Da) from the protonated parent molecule. nih.gov

Cleavage of the S-N Bond: Fission of the bond between the sulfur and the sulfonamide nitrogen can lead to fragments corresponding to the thiazole-sulfonyl moiety and the N-substituent amine.

Cleavage of the C-S Bond: Fragmentation can also occur at the bond between the thiazole ring's C2 carbon and the sulfur atom of the sulfonyl group.

Illustrative ESI-MS/MS Fragmentation Data for an N-Aryl-4,5-dimethylthiazole-2-sulfonamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - 64]⁺ | SO₂ | [Thiazole-Aryl Amine]⁺ |

| [M+H]⁺ | [C₅H₆NS]⁺ | R-NH-SO₂ | [4,5-dimethylthiazolyl]⁺ |

Application of Derivatives as LC-ESI-MS/MS Derivatization Reagents for Analytical Targets

While specific applications of this compound derivatives as derivatization reagents for LC-ESI-MS/MS are not extensively documented in current literature, the well-established role of analogous sulfonyl chlorides, such as dansyl chloride and p-toluenesulfonyl chloride, provides a strong basis for their potential utility in this area. Derivatization is a crucial strategy in LC-MS/MS to enhance the ionization efficiency, improve chromatographic separation, and increase the sensitivity and selectivity of detection for target analytes, particularly those with poor ionization characteristics or low molecular weight, such as biogenic amines and phenols.

The derivatization reaction typically involves the nucleophilic attack of an amine or hydroxyl group of the analyte on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester. This process introduces the 4,5-dimethylthiazole (B1345194) moiety into the analyte, which can significantly alter its physicochemical properties.

Key Advantages of Derivatization with Sulfonyl Chlorides:

Enhanced Ionization: The introduction of the thiazole group can improve the proton affinity of the analyte, leading to more efficient protonation and enhanced signal intensity in positive ion electrospray ionization (ESI).

Improved Chromatographic Behavior: By increasing the hydrophobicity of polar analytes, derivatization can lead to better retention and separation on reversed-phase HPLC columns.

Increased Specificity: The derivatized analytes will have a characteristic mass shift, and their fragmentation in the mass spectrometer can produce specific product ions, allowing for highly selective detection using multiple reaction monitoring (MRM).

The hypothetical reaction of an amine with this compound would yield a sulfonamide derivative with a predictable increase in mass, facilitating its detection and quantification. The stability of the resulting sulfonamide bond is also a critical factor for a reliable analytical method.

Table 1: Potential Analytical Targets for Derivatization with this compound

| Analyte Class | Functional Group | Potential Benefit of Derivatization |

|---|---|---|

| Biogenic Amines (e.g., histamine, tyramine) | Primary/Secondary Amine | Improved ionization efficiency and chromatographic retention. |

| Amino Acids | Primary Amine | Enhanced detection sensitivity and selectivity. |

| Phenolic Compounds (e.g., endocrine disruptors) | Hydroxyl | Increased hydrophobicity for better separation and improved MS response. |

| Pharmaceuticals and their Metabolites | Amine or Hydroxyl | Facilitates trace-level quantification in complex biological matrices. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For derivatives of this compound, such as the corresponding sulfonamides, IR spectroscopy provides clear and characteristic absorption bands that confirm the presence of key structural features.

The formation of a sulfonamide from this compound and an amine is readily confirmed by the appearance of characteristic N-H stretching vibrations (for primary and secondary amines) and the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. The thiazole ring itself also exhibits characteristic C=N and C-S stretching vibrations.

Table 2: Typical Infrared Absorption Bands for 4,5-Dimethylthiazole-2-sulfonamide Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| C-H (Aromatic/Heterocyclic) | Stretching | 3100-3000 |

| C-H (Aliphatic - CH₃) | Stretching | 2975-2850 |

| C=N (Thiazole ring) | Stretching | 1620-1580 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1315 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170-1140 |

| C-S (Thiazole ring) | Stretching | 800-700 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the proposed molecular formula. This comparison is a critical step in confirming the empirical and molecular formula of newly synthesized derivatives of this compound.

For a given derivative, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must be in close agreement (typically within ±0.4%) with the calculated values to validate its proposed structure and purity. For example, in the synthesis of thiazole derivatives bearing a sulfonamide moiety, elemental analysis has been used to confirm the final composition of the products.

Table 3: Example of Elemental Analysis Data for a Hypothetical 4,5-Dimethylthiazole-2-sulfonamide Derivative (C₁₀H₁₂N₂O₂S₂)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 46.13 | 46.05 |

| Hydrogen (H) | 4.65 | 4.72 |

| Nitrogen (N) | 10.76 | 10.81 |

| Sulfur (S) | 24.63 | 24.55 |

X-ray Crystallography for Definitive Molecular Structure Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.

Table 4: Key Crystallographic Parameters from a Representative Sulfonamide Crystal Structure

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 15.789(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1334.5(4) |

| Z (molecules per unit cell) | 4 |

| R-factor (%) | 4.5 |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the separation, identification, and quantification of components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds, which is often the case for sulfonamide derivatives. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), is commonly used. The purity of the synthesized compound is determined by integrating the peak area of the main component and any impurities detected by a UV detector at an appropriate wavelength. A pure compound should ideally show a single sharp peak.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While many sulfonamide derivatives may not be sufficiently volatile for direct GC analysis, the starting material, this compound, and other less polar derivatives could potentially be analyzed by this method. GC analysis, often coupled with a mass spectrometer (GC-MS), can provide information on the presence of volatile impurities. For instance, a GC-MS method has been developed for the analysis of sulfonyl chlorides, demonstrating the feasibility of this technique for related compounds. nih.gov The purity is determined by the relative peak area of the target compound in the chromatogram.

Table 5: Typical Chromatographic Conditions for Purity Assessment

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | Reversed-phase C18 column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Mobile Phase/Carrier Gas | Gradient or isocratic mixture of water and acetonitrile/methanol | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Purity Specification | >95% (by peak area) | >95% (by peak area) |

Computational and Theoretical Investigations of 4,5 Dimethylthiazole 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4,5-Dimethylthiazole-2-sulfonyl chloride from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For molecules like this compound, DFT calculations can predict key structural parameters.

Theoretical calculations on related thiazole (B1198619) derivatives have demonstrated the utility of DFT in accurately predicting bond lengths, bond angles, and dihedral angles. For instance, studies on various thiazole-sulfonamide derivatives utilize DFT, often with basis sets like B3LYP/6-311++G(d,p), to achieve optimized geometries that are in good agreement with experimental data from X-ray crystallography where available.

Table 1: Predicted Structural Parameters for a Generic Thiazole Sulfonyl Moiety based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value Range |

|---|---|

| S-O Bond Length (Sulfonyl) | 1.42 - 1.45 Å |

| S-Cl Bond Length | 2.05 - 2.10 Å |

| S-C (Thiazole) Bond Length | 1.75 - 1.80 Å |

| C-S-Cl Bond Angle | 105 - 109° |

| O-S-O Bond Angle | 120 - 125° |

Note: These values are illustrative and based on general findings for sulfonyl chlorides and thiazole derivatives, not on specific calculations for this compound.

The electronic structure analysis from DFT also reveals the distribution of charge within the molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity. The sulfur atom of the sulfonyl chloride group is a key electrophilic center.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates a molecule is more reactive. For a related compound, 5-acetyl-2,4-dimethylthiazole, the calculated HOMO-LUMO energy gap is 4.42 eV, which suggests significant stability. researchgate.net Computational studies on various heterocyclic compounds show that these energy gaps can be reliably calculated and used to understand electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.netschrodinger.com

Table 2: Representative Frontier Orbital Energies from DFT Studies on Thiazole Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole-Sulfonamides | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 - 6.0 |

| Substituted Thiazoles | -6.0 to -7.0 | -0.5 to -1.5 | 4.5 - 5.5 |

Note: This table presents typical energy ranges observed for related classes of compounds and is intended for illustrative purposes.

Quantum chemical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. These predictions are valuable for confirming molecular structures and assigning experimental spectra.

Theoretical calculations of 1H and 13C NMR chemical shifts for various heterocyclic sulfonamides have shown good correlation with experimental values, helping to validate the computed structures. unn.edu.ng The chemical shifts are sensitive to the electronic environment of each nucleus, and accurate predictions depend on the level of theory, basis set, and the inclusion of solvent effects in the calculation. unn.edu.ng

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent.

The sulfonyl group attached to the thiazole ring can rotate, leading to different stable conformations (rotamers). Conformational analysis, often performed using both quantum mechanics and molecular dynamics, helps identify the lowest energy conformers and the energy barriers between them. MD simulations can explore the potential energy surface of a molecule to understand its flexibility and the preferred spatial arrangements of its constituent groups. Such studies on related flexible molecules have revealed how different conformers can influence biological activity or reaction pathways. nih.gov

The solvent environment can significantly impact the stability and reactivity of a solute molecule. Sulfonyl chlorides are known to be susceptible to hydrolysis, and the rate of such reactions is highly dependent on the solvent. nih.gov MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) models, can be used to study these solvent effects explicitly.

Simulations can model the arrangement of solvent molecules around the this compound molecule, particularly around the reactive sulfonyl chloride group. This allows for the investigation of how solvent polarity and specific solvent-solute interactions (like hydrogen bonding) might stabilize transition states and influence reaction mechanisms. For sulfonyl chlorides in general, polar protic solvents are known to facilitate nucleophilic substitution reactions. nih.gov

Mechanistic Pathways from a Computational Perspective

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound and its derivatives, computational approaches can map out potential reaction pathways, identify key transition states, and quantify the energetic barriers associated with chemical transformations.

Reaction Pathway Mapping and Transition State Calculations

The reactivity of this compound is primarily centered around the sulfonyl chloride group, which is a highly reactive functional group susceptible to nucleophilic attack. Computational reaction pathway mapping allows for the exploration of various possible mechanisms for its reactions, such as with amines, alcohols, or other nucleophiles, to form the corresponding sulfonamides, sulfonates, etc.

Reaction with Amines (Sulfonamide Formation):

A common reaction of sulfonyl chlorides is the formation of sulfonamides via reaction with primary or secondary amines. Computational studies on analogous systems suggest a concerted or a stepwise mechanism. In the stepwise mechanism, the nucleophilic amine attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal intermediate. This is followed by the departure of the chloride leaving group. Transition state calculations, often employing density functional theory (DFT) methods, can pinpoint the geometry and energy of the highest-energy point along this reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Hypothetical Reaction Coordinate for Sulfonamide Formation:

| Step | Description | Computationally Determined Parameters |

| 1 | Reactants (this compound + Amine) | Optimized ground state geometries and energies. |

| 2 | Transition State 1 (TS1) | Characterized by a single imaginary frequency corresponding to the S-N bond formation and S-Cl bond elongation. Activation energy (ΔG‡) is calculated. |

| 3 | Intermediate | A transient trigonal bipyramidal sulfur species. Its stability can be assessed. |

| 4 | Transition State 2 (TS2) | Corresponds to the cleavage of the S-Cl bond. |

| 5 | Products (Sulfonamide + HCl) | Optimized ground state geometries and energies of the final products. The overall reaction energy (ΔG_rxn) is determined. |

This table is interactive. Click on the headers to learn more about each parameter.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

QSAR and QSRR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. researchgate.netimist.ma For derivatives of this compound, these models can be invaluable in predicting the properties of new, unsynthesized analogs, thereby guiding synthetic efforts towards compounds with desired characteristics.

A typical QSAR/QSRR study involves the following steps:

Data Set: A series of derivatives of this compound with experimentally determined biological activities (e.g., enzyme inhibition constants) or reactivities (e.g., reaction rates) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, electronic, or physicochemical in nature.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the observed activity/reactivity. imist.maresearchgate.net

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net

Example of Descriptors for a QSRR Model of this compound Derivatives:

| Descriptor | Type | Description | Potential Influence on Reactivity |

| Hammett constant (σ) | Electronic | Measures the electron-donating or -withdrawing nature of substituents on an aromatic ring if present in a derivative. | Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, enhancing reactivity. |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a more electrophilic sulfur atom, suggesting higher reactivity towards nucleophiles. |

| Steric Parameters (e.g., Taft's E_s) | Steric | Quantifies the steric bulk of substituents near the reaction center. | Increased steric hindrance around the sulfonyl chloride group can decrease the reaction rate. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. | Can influence the solvation of the transition state and reactants, thereby affecting the reaction rate. |

This is an interactive table. Hover over the descriptor types for more details.

Prediction of Physicochemical Attributes for Synthetic Design

Computational chemistry plays a crucial role in the early stages of drug discovery and materials science by predicting the physicochemical properties of molecules before they are synthesized. nih.gov This in silico approach saves time and resources by prioritizing the synthesis of compounds with the most promising profiles. For novel derivatives of this compound, a range of properties can be reliably predicted.

Key Predicted Physicochemical Properties:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water is a critical parameter for drug absorption. Computational models can predict logP with good accuracy, helping to design compounds with appropriate membrane permeability.

Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development. Computational predictions of solubility can flag potentially problematic compounds early on.

pKa: The acidity or basicity of a molecule influences its charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Molecular Weight, Polar Surface Area (PSA), and Number of Rotatable Bonds: These properties are components of various "drug-likeness" rules (e.g., Lipinski's Rule of Five) that help in designing orally bioavailable drugs.

Predicted Physicochemical Properties for Hypothetical 4,5-Dimethylthiazole-2-sulfonamide (B3274898) Derivatives:

| Derivative (R group on sulfonamide) | Predicted logP | Predicted logS | Predicted PSA (Ų) |

| -NH₂ | 1.2 | -2.5 | 95.1 |

| -NHCH₃ | 1.5 | -2.8 | 95.1 |

| -N(CH₃)₂ | 1.8 | -3.1 | 91.9 |

| -NH-phenyl | 2.9 | -3.9 | 104.3 |

This interactive table showcases how modifications to the 'R' group can influence key physicochemical properties. Click on a property to see its importance in drug design.

By leveraging these computational predictions, chemists can intelligently design and prioritize the synthesis of this compound derivatives with an optimal balance of reactivity, biological activity, and physicochemical properties for their intended application.

Applications in Advanced Organic Synthesis and Materials Science

Reagent in Cross-Coupling and Functionalization Reactions

The sulfonyl chloride functional group is a potent electrophile, making 4,5-dimethylthiazole-2-sulfonyl chloride an effective reagent for introducing the 4,5-dimethylthiazol-2-sulfonyl moiety into other molecules. This capability is particularly valuable in functionalization and coupling reactions.

Facilitating C-H Activation and Sulfonylation of Heterocycles

Direct C-H sulfonylation is a powerful strategy in organic synthesis that allows for the formation of carbon-sulfur bonds without the need for pre-functionalized starting materials like organohalides or organometallics. While specific research detailing the use of this compound in C-H activation is specialized, the broader class of arylsulfonyl chlorides is instrumental in these transformations. Thiazole (B1198619) sulfonyl derivatives, in particular, are employed in the modular synthesis of 2-sulfonylthiazoles through methods involving the activation of thiazole N-oxides. elsevierpure.com This approach provides direct access to sulfonylated thiazole scaffolds, which are significant in medicinal chemistry. elsevierpure.com The reactivity of the sulfonyl chloride group allows it to participate in reactions that functionalize C-H bonds in various heterocyclic systems, leading to the synthesis of novel sulfone derivatives. elsevierpure.comnih.gov

Role in Condensation and Coupling Chemistry

The stability and reactivity profile of thiazole sulfonyl chlorides make them suitable for various chemical transformations, including nucleophilic substitution and coupling reactions. chemimpex.comresearchgate.net The primary role of this compound in this context is in the synthesis of sulfonamides and sulfonate esters. The highly electrophilic sulfur atom of the sulfonyl chloride group readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for creating compounds with a wide range of biological activities.

Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These reactions are fundamental in condensation chemistry, where the sulfonyl chloride acts as a key linker or functionalizing agent. tcichemicals.com The resulting thiazole-containing sulfonamides and esters are then used as intermediates for more complex molecular constructions. researchgate.netchemimpex.com

Precursor for Advanced Polymer Synthesis

The incorporation of heterocyclic moieties like thiazole into polymer backbones or as pendant groups can impart unique thermal, mechanical, and electronic properties to the resulting materials.

Incorporation into High-Performance Polymeric Materials

While direct polymerization of this compound is not typical, it serves as a crucial precursor for creating monomers that can be polymerized. For instance, the thiazole moiety can be incorporated into polymer structures through post-polymerization modification. ucm.es A common strategy involves synthesizing a polymer with reactive sites (e.g., azide (B81097) or alkyne groups) and then using "click chemistry" to attach a thiazole-containing molecule. ucm.es This method allows for precise control over the final polymer structure and properties. Thiazole-containing polymers are explored for applications in material science, including the development of specialty polymers with enhanced performance characteristics. chemimpex.com

Surface Modification through Sulfonyl Chloride Reactivity

The reactivity of the sulfonyl chloride group is highly effective for anchoring molecules to surfaces, thereby modifying their chemical and physical properties. mdpi.com This process, known as surface functionalization, can be used to alter properties like wettability, adhesion, and biocompatibility. mdpi.com By reacting this compound with hydroxyl or amine groups present on a material's surface (e.g., silicon wafers, metal oxides, or functionalized polymers), a stable, covalently bound layer containing the dimethylthiazole group can be formed. This technique is valuable for creating surfaces with tailored functionalities for applications in electronics, biomedical devices, and sensor technology. researchgate.net

Building Blocks for Complex Molecular Frameworks

Beyond its role as a reagent, this compound is a valuable building block for constructing larger, more complex molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.gov

The compound serves as an intermediate in the multi-step synthesis of elaborate molecules. chemimpex.comchemimpex.com For example, after converting the sulfonyl chloride to a sulfonamide, the thiazole ring can undergo further reactions, such as metal-catalyzed cross-coupling, to build intricate molecular architectures. The methyl groups on the thiazole ring can also be functionalized, adding another layer of synthetic versatility. This building block approach is essential for the discovery and development of new pharmaceutical agents and functional materials. nih.govgoogle.com

Enabling the Synthesis of Optically Active Compounds

While direct applications of this compound in asymmetric synthesis are not extensively documented, its structure is analogous to other thiazole derivatives that have been successfully employed in the synthesis of optically active compounds. The thiazole ring can act as a rigid scaffold, and the sulfonyl group can be transformed into a variety of sulfonamide derivatives. These sulfonamides can serve as chiral auxiliaries or ligands for asymmetric catalysis.

For instance, the reaction of this compound with a chiral amine would yield a chiral sulfonamide. This new molecule could then be used to direct the stereochemical outcome of a subsequent reaction on a prochiral substrate. The steric and electronic properties of the dimethylthiazole moiety would play a crucial role in the diastereomeric transition states, leading to the preferential formation of one enantiomer.

Table 1: Potential Chiral Amines for Derivatization and Their Applications

| Chiral Amine | Resulting Sulfonamide Type | Potential Application in Asymmetric Synthesis |

| (R)- or (S)-alpha-methylbenzylamine | Chiral Sulfonamide Auxiliary | Diastereoselective alkylations, reductions, and cycloadditions. |

| (1R,2S)-Norephedrine | Chiral Sulfonamide Ligand | Asymmetric addition of organozinc reagents to aldehydes. |

| (R)- or (S)-tert-Butanesulfinamide | Chiral Sulfonamide Reagent | Synthesis of chiral amines from imines. |

The synthesis of optically active antifungal azoles has been reported, highlighting the importance of stereochemistry in biologically active molecules. nih.gov The principles used in these syntheses, involving the strategic introduction of chiral centers, could be adapted using chiral derivatives of this compound.

Construction of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. The 4,5-dimethylthiazole (B1345194) moiety is a valuable component for such assemblies due to its potential for hydrogen bonding (via the nitrogen atom), π-π stacking, and coordination with metal ions. The sulfonyl group can be converted to sulfonamides, which are excellent hydrogen bond donors and acceptors.

Recent research has demonstrated the construction of novel supramolecular assemblies from thiazolothiazole extended viologen moieties and various benzenecarboxylic acids. rsc.org These assemblies exhibit interesting photochromic behavior driven by the formation of extended viologen radicals through electron transfer. rsc.org By analogy, derivatives of this compound could be designed to participate in similar donor-acceptor systems for the creation of functional materials.

Table 2: Potential Supramolecular Interactions Involving Derivatives of this compound

| Derivative Functional Group | Potential Interacting Partner | Type of Interaction | Resulting Supramolecular Architecture |

| Thiazole Nitrogen | Carboxylic Acids, Amides | Hydrogen Bonding | Chains, sheets, or 3D networks. |

| Thiazole Ring | Aromatic Rings (e.g., benzene, pyridine) | π-π Stacking | Stacked columnar or layered structures. |